molecular formula C19H16N2O3 B5808874 N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide

N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide

Cat. No. B5808874
M. Wt: 320.3 g/mol
InChI Key: JLIOZTSQXREISZ-UHFFFAOYSA-N
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Description

N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide, also known as MAFP, is a synthetic inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endogenous cannabinoids, such as anandamide, in the body. MAFP has been extensively studied for its potential use in scientific research as a tool to investigate the role of endocannabinoids in various physiological processes.

Mechanism of Action

N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide inhibits FAAH by irreversibly binding to the active site of the enzyme. This prevents the breakdown of endocannabinoids, leading to increased levels of these compounds in the body. Endocannabinoids then bind to and activate cannabinoid receptors, leading to a variety of physiological effects.
Biochemical and physiological effects:
The increased levels of endocannabinoids resulting from N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide inhibition of FAAH have been shown to have a variety of physiological effects. These include analgesic effects, anti-inflammatory effects, anxiolytic effects, and effects on appetite and metabolism.

Advantages and Limitations for Lab Experiments

N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of FAAH, allowing for precise control of endocannabinoid levels in the body. It is also relatively stable and easy to use in laboratory experiments. However, N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide has some limitations, including potential off-target effects and the irreversible nature of its inhibition of FAAH.

Future Directions

There are several potential future directions for research involving N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide. These include investigating the role of endocannabinoids in various disease states, such as chronic pain and anxiety disorders. Additionally, there is potential for the development of new drugs based on the structure of N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide that could be used to target FAAH and other enzymes involved in endocannabinoid signaling. Finally, further research is needed to fully understand the potential limitations and off-target effects of N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide and other FAAH inhibitors.

Synthesis Methods

N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide can be synthesized through a multi-step process involving the reaction of 4-aminobenzoyl chloride with 2-methylphenylamine, followed by the reaction of the resulting product with furan-2-carboxylic acid. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide has been used extensively in scientific research as a tool to investigate the role of endocannabinoids in various physiological processes. It has been shown to inhibit FAAH activity in vitro and in vivo, leading to increased levels of endocannabinoids in the body. This has allowed researchers to investigate the role of endocannabinoids in pain, inflammation, anxiety, and other physiological processes.

properties

IUPAC Name

N-[4-[(2-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-13-5-2-3-6-16(13)21-18(22)14-8-10-15(11-9-14)20-19(23)17-7-4-12-24-17/h2-12H,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIOZTSQXREISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide

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